molecular formula C23H25ClN2OS B6510695 2-(3-{[(4-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one CAS No. 878055-06-2

2-(3-{[(4-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one

Katalognummer: B6510695
CAS-Nummer: 878055-06-2
Molekulargewicht: 413.0 g/mol
InChI-Schlüssel: SBRNAFZEGIAKEC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-(3-{[(4-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one features a 1H-indole core substituted at the 3-position with a [(4-chlorophenyl)methyl]sulfanyl group and at the 1-position with a 4-methylpiperidinyl-ethanone moiety.

Eigenschaften

IUPAC Name

2-[3-[(4-chlorophenyl)methylsulfanyl]indol-1-yl]-1-(4-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN2OS/c1-17-10-12-25(13-11-17)23(27)15-26-14-22(20-4-2-3-5-21(20)26)28-16-18-6-8-19(24)9-7-18/h2-9,14,17H,10-13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBRNAFZEGIAKEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-(3-{[(4-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one is a synthetic molecule with potential therapeutic applications. This article reviews its biological activity, highlighting its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a complex structure that includes:

  • An indole moiety
  • A piperidine ring
  • A chlorophenyl group
  • A sulfanyl functional group

This unique combination suggests potential interactions with various biological targets.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it induces apoptosis in cancer cell lines. The mechanism involves:

  • Activation of caspases (caspase-3 and caspase-9)
  • Increase in the Bax/Bcl-2 ratio, promoting pro-apoptotic pathways .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
NCI-H4605.0Induction of apoptosis via caspase activation
HCT-1167.5Increased Bax/Bcl-2 ratio

Antimicrobial Activity

Preliminary studies have suggested that the compound may also possess antimicrobial properties. It has been tested against various bacterial strains, showing inhibition of growth at certain concentrations. The exact mechanism remains to be elucidated but may involve disruption of bacterial cell membranes or interference with metabolic pathways .

Table 2: Antimicrobial Activity Results

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL

Study on Apoptosis Induction

A study conducted by Falkovsky et al. demonstrated that treatment with the compound led to significant apoptosis in human cancer xenografts in mice. The results indicated a marked reduction in tumor size without substantial weight loss in the subjects, suggesting a favorable therapeutic index .

Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of similar indole derivatives, revealing that compounds with structural similarities to our target showed promising results against both Gram-positive and Gram-negative bacteria. The findings support further exploration into the antimicrobial potential of this specific compound .

Vergleich Mit ähnlichen Verbindungen

Structural Features and Molecular Properties

The table below compares the target compound with structurally related analogues:

Compound Name / ID Molecular Formula Mol. Weight Key Structural Features Key Differences vs. Target Compound References
Target Compound: 2-(3-{[(4-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one C23H24ClN2OS ~424.0* Indole core, 4-Cl-benzylsulfanyl, 4-methylpiperidine-ethanone Reference compound N/A
E690-0496 () C28H28ClN3O4S 538.07 Indole, 2-Cl-benzylsulfonyl, 4-(2-methoxyphenyl)piperazine Sulfonyl vs. sulfanyl; piperazine vs. piperidine
F765-1676 () C23H22ClN3O 391.9 Dihydropyrido[2,3-b]pyrazine core, 4-Cl-phenyl, 4-methylbenzyl Pyrazine core vs. indole; lacks sulfur moiety
MLS000101473 () C21H19ClN2O3S ~414.9 Indole, 4-Cl-benzylsulfonyl, morpholine-ethanone Sulfonyl vs. sulfanyl; morpholine vs. piperidine
8a () C19H15Cl2N3O ~388.3 Indole, 2,4-diCl-phenyl, 1,2,4-triazole-propan-2-ol Triazole and hydroxyl groups; no piperidine
105y () C22H21ClN4O3 424.88 Pyrazole-piperidine linkage, 4-Cl-phenyl, 3-nitro-phenyl Pyrazole core; nitro group

*Estimated based on structural similarity.

Key Comparative Insights

Heterocyclic Core Variations: Indole vs. Pyrazole/Pyrazine: The indole core (target compound) enables π-π stacking and hydrophobic interactions, whereas pyrazole/pyrazine derivatives (e.g., F765-1676, 105y) may enhance metabolic stability or introduce hydrogen-bonding capabilities .

Substituent Effects :

  • Chlorophenyl Positioning : The 4-Cl substitution on the benzyl group (target compound) minimizes steric hindrance compared to 2-Cl (E690-0496), favoring receptor binding .
  • Piperidine vs. Morpholine/Piperazine : The 4-methylpiperidine in the target compound offers moderate basicity and lipophilicity, while morpholine (MLS000101473) increases polarity, and piperazine (E690-0496) introduces additional hydrogen-bonding sites .

Pharmacological Implications :

  • Triazole-containing analogues (e.g., 8a) exhibit antifungal activity via CYP51 inhibition, suggesting the target compound’s indole-sulfanyl scaffold may similarly target sterol biosynthesis .
  • Pyrazole derivatives (e.g., 105y) with nitro groups highlight the role of electron-withdrawing substituents in modulating bioactivity, a feature absent in the target compound .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.